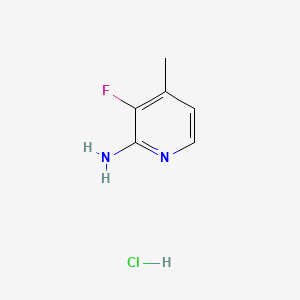

3-Fluoro-4-methylpyridin-2-amine hydrochloride

Description

3-Fluoro-4-methylpyridin-2-amine hydrochloride (CAS: 1003710-35-7) is a fluorinated pyridine derivative with a methyl group at position 4, a fluorine atom at position 3, and an amine group at position 2 of the aromatic ring. This structural arrangement confers enhanced electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis. It is particularly valued for its role in developing active pharmaceutical ingredients (APIs) targeting cancer, neurological disorders, and infectious diseases .

The compound’s fluorine atom enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation, while the methyl group contributes to lipophilicity, improving membrane permeability. China dominates its global production, leveraging advanced fluorination technologies and sustainable practices like continuous flow chemistry to ensure high purity (>97%) and cost efficiency .

Properties

Molecular Formula |

C6H8ClFN2 |

|---|---|

Molecular Weight |

162.59 g/mol |

IUPAC Name |

3-fluoro-4-methylpyridin-2-amine;hydrochloride |

InChI |

InChI=1S/C6H7FN2.ClH/c1-4-2-3-9-6(8)5(4)7;/h2-3H,1H3,(H2,8,9);1H |

InChI Key |

WZRXHRBTZNIJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Deprotonation and Carboxylation of Fluorinated Pyridine Precursors

A foundational approach involves the deprotonation of 3-fluoropyridine using strong bases such as n-Butyllithium in anhydrous tetrahydrofuran (THF) at low temperatures (-70°C). Subsequent reaction with carbon dioxide generates 3-fluoro-4-pyridinecarboxylic acid or its lithium salt (90% yield, 98% purity). This step is critical for introducing the carboxyl group, which serves as a handle for further functionalization.

Key Reaction Conditions :

- Solvent: Anhydrous THF or toluene.

- Temperature: -70°C for deprotonation, warming to room temperature for carboxylation.

- Base: n-Butyllithium (2.5 M in hexanes).

Esterification of Carboxylic Acid Intermediates

The carboxylic acid intermediate is converted to its methyl ester using sulfur oxychloride in methanol under reflux conditions. For example, 3-fluoro-4-pyridinecarboxylic acid lithium reacts with excess sulfur oxychloride to yield 3-fluoro-4-pyridinecarboxylic acid methyl ester (91% yield, 96% purity). Alternative esters (ethyl, butyl) are accessible by varying the alcohol solvent.

Optimization Insights :

Ammonolysis to Carboxamide

The methyl ester undergoes ammonolysis in methanol or THF at -20°C to 0°C, yielding 3-fluoro-4-pyridinecarboxamide (85–91% yield). Ammonia gas is introduced under controlled conditions to avoid side reactions.

Critical Parameters :

Hoffman Degradation to Primary Amine

The carboxamide is subjected to Hoffman degradation using bromine and sodium hydroxide at 0–5°C, followed by heating to 85°C. This step cleaves the amide bond, generating 3-fluoro-4-aminopyridine (81% yield with bromine vs. 67.5% with chlorine). The amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Reagent Comparison :

| Halogen Source | Yield (%) | Purity (%) |

|---|---|---|

| Bromine | 81 | 96 |

| Chlorine | 67.5 | 96 |

Mechanistic Notes :

Introduction of Methyl Group

While the provided patents focus on 3-fluoro-4-aminopyridine , the introduction of the 4-methyl group in the target compound likely occurs via:

- Friedel-Crafts alkylation of a pyridine precursor using methyl chloride/aluminum chloride.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) with methylboronic acids.

Hypothetical Pathway :

- Methylation at the 4-position prior to fluorination and amination ensures regioselectivity.

- Protection/deprotection strategies may be required to avoid side reactions.

Data Tables and Comparative Analysis

Table 1. Key Steps in 3-Fluoro-4-aminopyridine Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Deprotonation | n-BuLi, THF, -70°C | 90 | 98 |

| Esterification | SOCl₂, MeOH, reflux | 91 | 96 |

| Ammonolysis | NH₃, MeOH, -20°C | 91 | 96 |

| Hoffman Degradation | Br₂, NaOH, 85°C | 81 | 96 |

Table 2. Impact of Halogen on Hoffman Degradation

| Halogen | Reaction Time (h) | Yield (%) |

|---|---|---|

| Br₂ | 6 | 81 |

| Cl₂ | 6 | 67.5 |

The avoidance of pyridine N-oxide intermediates (notoriously explosive during nitration) and hazardous oxidants (e.g., H₂O₂) in the cited patents enhances industrial viability. However, the use of n-Butyllithium necessitates strict temperature control and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a chemical compound with potential applications in pharmaceutical development, particularly as a lead compound for creating new treatments. It features a pyridine ring with a fluorine atom at the 3-position, a methyl group at the 4-position, and an amino group at the 2-position, which gives it unique chemical properties useful in medicinal chemistry and pharmacology.

Potential Applications

- Pharmaceutical Development this compound can serve as a lead compound in the development of new pharmaceuticals. Compounds similar to it have shown biological activities, especially as potassium channel blockers. These compounds have been studied for therapeutic effects on conditions such as multiple sclerosis and other neurological disorders. Pyridine derivatives can improve neuronal impulse conduction by blocking potassium channels, offering potential treatments for demyelinating diseases.

Reactivity and Interactions

- Functional Groups The reactivity of this compound is due to its functional groups. The amino group can undergo nucleophilic substitution reactions, and the fluorine atom can participate in reactions typical of halides, like nucleophilic displacement. The hydrochloride form increases water solubility, which helps reactions in aqueous environments. The compound can also undergo protonation and deprotonation based on the environment's pH, affecting its reactivity and biological activity.

- Interaction Studies Interaction studies often focus on its binding affinity to potassium channels and its metabolic stability. These studies help understand its pharmacokinetics and pharmacodynamics, especially how it interacts with biological membranes and enzymes involved in drug metabolism. Altering the pyridine structure can significantly change these interactions, affecting its efficacy and safety.

Similar Compounds and Research

- 3-Fluoro-5-methylpyridin-4-amine: A study introduced 3-fluoro-5-methylpyridin-4-amine (5Me3F4AP) as a novel trisubstituted K+ channel blocker for potential use in PET imaging . The study examined its pharmacological properties, including lipophilicity, basicity, membrane permeability, target binding affinity, and metabolic stability .

- 4-aminopyridine Derivatives: Multiple disubstituted 4-aminopyridine derivatives are known to efficiently block K+ channels . 3-fluoro-5-methylpyridin-4-amine is the first example of a trisubstituted derivative that can efficiently block K+ channels .

- Radiofluorinated derivative of 4AP: A radiofluorinated derivative of 4AP, [18F]3-fluoro-4-aminopyridine ([18F]3F4AP), was synthesized and evaluated for imaging demyelination . Studies showed that [18F]3F4AP displayed high sensitivity in detecting demyelinated lesions in rodent models of MS and non-human primates . [18F]3F4AP has shown acceptable radiation dosimetry in healthy human volunteers and is currently undergoing evaluation in MS patients .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biological pathways, leading to desired therapeutic effects or enhanced chemical stability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-fluoro-4-methylpyridin-2-amine hydrochloride and related pyridine derivatives:

Key Comparative Insights

Electronic Effects and Reactivity

- Fluorine vs. Chlorine’s larger atomic radius may sterically hinder interactions compared to fluorine’s compact size .

- Nitro vs. Methyl Groups : The nitro group in 4-methyl-3-nitropyridin-2-amine introduces strong electron-withdrawing effects, reducing ring electron density and directing electrophilic substitution to specific positions. This contrasts with the methyl group’s electron-donating nature, which stabilizes the pyridine ring .

Pharmacological Relevance

- Lipophilicity and Bioavailability : The trifluoromethyl (CF₃) group in (3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-amine HCl significantly increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration for CNS applications. In contrast, the methyl group in the target compound offers moderate lipophilicity (logP ~1.2), suitable for systemic APIs .

- Metabolic Stability : Fluorine in the target compound reduces oxidative metabolism in cytochrome P450 enzymes, extending half-life. The trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine HCl provides similar stability but may introduce steric bulk affecting solubility .

Biological Activity

3-Fluoro-4-methylpyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 3-Fluoro-4-methylpyridin-2-amine, exhibit notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain pyridine derivatives displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2. Nitric Oxide Synthase Inhibition

The compound has been investigated for its role as an inhibitor of human neuronal nitric oxide synthase (hnNOS). The structural modifications in the pyridine scaffold have been shown to enhance potency and selectivity for hnNOS, making it a potential candidate for treating neurodegenerative diseases where nitric oxide dysregulation is implicated .

3. Cytotoxicity and Anticancer Activity

In vitro studies have reported that derivatives of 3-Fluoro-4-methylpyridin-2-amine exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), indicating their potential as anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: The compound's ability to inhibit nitric oxide synthase suggests a mechanism where it interferes with the production of nitric oxide, a signaling molecule involved in numerous physiological processes.

- Antimicrobial Action: The antimicrobial effects are likely due to the disruption of bacterial cell membranes or interference with essential metabolic pathways within the microbes.

Table 1: Summary of Biological Activities

Q & A

Q. How can reaction parameters be optimized for synthesizing 3-fluoro-4-methylpyridin-2-amine hydrochloride to maximize yield and purity?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary temperature, pH, solvent polarity, and reaction time. For example:

- Temperature : Elevated temperatures (80–120°C) may accelerate nucleophilic substitution but risk side reactions (e.g., dehalogenation) .

- Catalyst : Palladium-based catalysts improve fluorination efficiency .

- Monitoring : Employ HPLC or LC-MS for real-time tracking of intermediates and byproducts .

| Parameter | Optimal Range | Impact on Yield | Purity Considerations |

|---|---|---|---|

| Temperature | 90–110°C | ↑↑ | Risk of thermal decomposition above 110°C |

| pH | 7.5–8.5 | ↑ | Alkaline conditions stabilize amine intermediates |

| Reaction Time | 6–8 hours | ↔ | Prolonged time increases impurity formation |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : NMR confirms fluorine substitution (δ −110 to −120 ppm) . NMR identifies methyl and amine protons (e.g., δ 2.3 ppm for CH, δ 5.1 ppm for NH) .

- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity analysis (>98% by area normalization) .

- Mass Spectrometry : ESI-MS (m/z calc. for CHFClN: 175.02; observed: 175.0 [M+H]) .

Q. How does fluorine substitution influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : Fluorine’s electronegativity reduces solubility in polar solvents but enhances lipid membrane permeability. Test solubility via shake-flask method :

| Solvent | Solubility (mg/mL) | Stability (24h, RT) |

|---|---|---|

| Water | 15–20 | Stable at pH 4–6 |

| DMSO | >50 | Degrades <5% |

| Ethanol | 30–35 | Stable |

| Stability is pH-dependent: Protonated amine (HCl salt) improves aqueous solubility but may hydrolyze under strong acidic/basic conditions . |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Electrostatic Potential Maps : Identify electron-deficient positions on the pyridine ring (C-2 and C-6 are reactive for NAS) .

- Activation Energy Barriers : Compare fluorinated vs. non-fluorinated analogs (e.g., ΔG for NAS: ~25 kcal/mol for fluorinated vs. ~30 kcal/mol for chloro analogs) .

Pair with kinetic studies (e.g., stopped-flow UV-Vis) to validate computational predictions .

Q. How to resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets using Hill coefficients for dose-response curves to identify outliers .

- Structural Analogues : Test 3-fluoro-4-methylpyridin-2-amine against 3,5-difluoro derivatives ( shows fluorine position alters kinase inhibition IC by 10-fold) .

- Assay Conditions : Control for pH (amine protonation affects binding) and redox environments (fluorine stability) .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., tyrosine kinases). Fluorine’s van der Waals radius (1.47 Å) fits hydrophobic pockets .

- Mutagenesis Studies : Replace key residues (e.g., Phe → Ala in ATP-binding sites) to test hydrogen bonding vs. steric effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding entropy/enthalpy (ΔS = +15 cal/mol·K, ΔH = −8 kcal/mol suggests hydrophobic-driven binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.